[(Z)-(4-bromophenyl)methylideneamino] N-(3-chlorophenyl)carbamate
Overview
Description
[(Z)-(4-bromophenyl)methylideneamino] N-(3-chlorophenyl)carbamate is an organic compound that features a bromophenyl group, a chlorophenyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(4-bromophenyl)methylideneamino] N-(3-chlorophenyl)carbamate typically involves the reaction of 4-bromobenzaldehyde with 3-chloroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine intermediate, which is subsequently reacted with an isocyanate to yield the final carbamate product. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Bromophenol derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Z)-(4-bromophenyl)methylideneamino] N-(3-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which [(Z)-(4-bromophenyl)methylideneamino] N-(3-chlorophenyl)carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, inhibiting their activity or modulating their function. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
[(Z)-(4-bromophenyl)methylideneamino] N-(3-chlorophenyl)carbamate can be compared to other carbamate compounds, such as:
[(Z)-(4-chlorophenyl)methylideneamino] N-(3-bromophenyl)carbamate: Similar structure but with reversed positions of bromine and chlorine.
[(Z)-(4-fluorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate: Fluorine substitution instead of bromine.
[(Z)-(4-bromophenyl)methylideneamino] N-(3-fluorophenyl)carbamate: Fluorine substitution instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
[(Z)-(4-bromophenyl)methylideneamino] N-(3-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2/c15-11-6-4-10(5-7-11)9-17-20-14(19)18-13-3-1-2-12(16)8-13/h1-9H,(H,18,19)/b17-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBRGCRYUKWCBU-MFOYZWKCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)ON=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)O/N=C\C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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